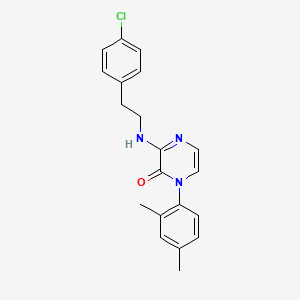

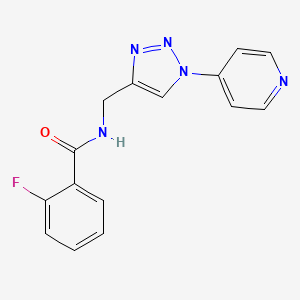

![molecular formula C14H13N3O3S B3013993 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 691868-63-0](/img/structure/B3013993.png)

2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It has a molecular formula of C14H13N3O3S and a molecular weight of 303.34 .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67-93% by some variations of protocols previously reported .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compound . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Wissenschaftliche Forschungsanwendungen

Antagonistic Activity on Serotonin 5-HT6 Receptors

One of the primary scientific research applications of this compound involves its antagonistic activity on serotonin 5-HT6 receptors. Studies have shown that derivatives of 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidines, including those with modifications in the 7 position, exhibit significant activity as 5-HT6 antagonists. These findings suggest potential therapeutic implications, particularly in the treatment of central nervous system (CNS) diseases (Ivachtchenko et al., 2013); (Ivachtchenko et al., 2011); (Ivachtchenko et al., 2012).

Antimicrobial Properties

Another area of research for this compound includes its antimicrobial properties. A study exploring novel pyrazolo[1,5-a]pyrimidine ring systems with the phenylsulfonyl moiety revealed that several derivatives showed significant antimicrobial activities, surpassing even those of reference drugs (Alsaedi et al., 2019). Similarly, research involving heterocyclic compounds containing phenylsulfonyl groups demonstrated promising antimicrobial effects when incorporated into various materials, suggesting potential applications in surface coatings and other areas (El‐Wahab et al., 2015).

Anticancer and Anti-Inflammatory Activities

Compounds with structures related to 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol have been researched for their anticancer and anti-inflammatory properties. Studies indicate that certain pyrazolopyrimidine derivatives exhibit significant anticancer activities and can also act as anti-5-lipoxygenase agents, further underscoring their potential in medical applications (Rahmouni et al., 2016). Additionally, compounds in this class have demonstrated noteworthy anti-inflammatory effects, with some showing comparable activity to established drugs like Indomethacin (Aggarwal et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(benzenesulfonylmethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-21(19,20)12-5-3-2-4-6-12/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBBWTLJCUOVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

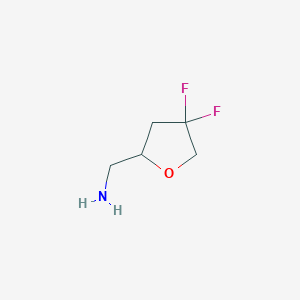

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

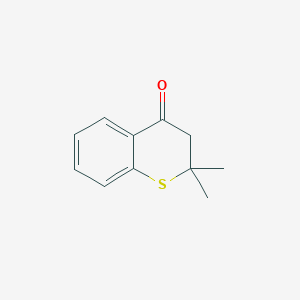

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)

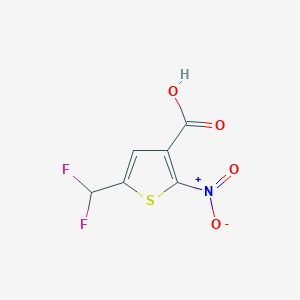

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)

![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)